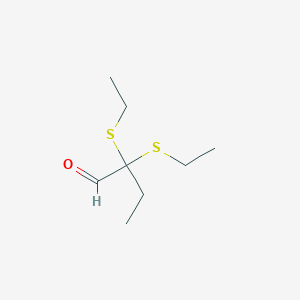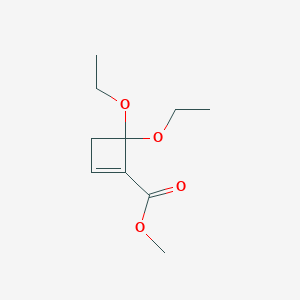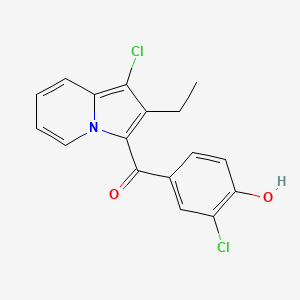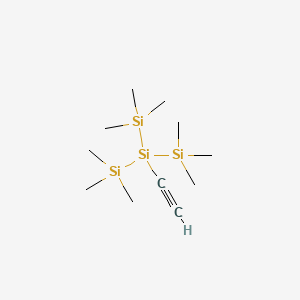
Ammonium, (2-bromoethyl)decyldimethyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-bromoethyl)decyldimethyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a decyldimethylammonium moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-bromoethyl)decyldimethyl-, bromide typically involves the reaction of decyldimethylamine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2-bromoethyl)decyldimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium iodide.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
Substitution: Products include various substituted ammonium compounds.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include primary and secondary amines.
Applications De Recherche Scientifique
Ammonium, (2-bromoethyl)decyldimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and as a disinfectant.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Used in the formulation of cleaning agents and disinfectants.
Mécanisme D'action
The compound exerts its effects primarily through the disruption of lipid bilayers in cell membranes. The quaternary ammonium group interacts with the phospholipids, leading to the breakdown of the membrane structure. This results in the leakage of cellular contents and ultimately cell death. The molecular targets include the phospholipid bilayer and membrane-bound proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Didodecyldimethylammonium bromide
- Didecyldimethylammonium chloride
- (2-Bromoethyl)trimethylammonium bromide
Uniqueness
Ammonium, (2-bromoethyl)decyldimethyl-, bromide is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to disrupt lipid bilayers makes it particularly effective as a disinfectant and antimicrobial agent. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
| 73680-77-0 | |
Formule moléculaire |
C14H31Br2N |
Poids moléculaire |
373.21 g/mol |
Nom IUPAC |
2-bromoethyl-decyl-dimethylazanium;bromide |
InChI |
InChI=1S/C14H31BrN.BrH/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15;/h4-14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZUEHKXIUVBJMKM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CCBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)







